3-Hydroxy-cycloheptanecarboxylic acid methyl ester
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Overview
Description
3-Hydroxy-cycloheptanecarboxylic acid methyl ester is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is a derivative of cycloheptane, featuring a hydroxyl group at the third position and a carboxylic acid methyl ester group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-cycloheptanecarboxylic acid methyl ester typically involves the esterification of 3-Hydroxy-cycloheptanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-cycloheptanecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-cycloheptanecarboxylic acid methyl ester or 3-carboxy-cycloheptanecarboxylic acid methyl ester.
Reduction: Formation of 3-hydroxy-cycloheptanemethanol.
Substitution: Formation of 3-chloro-cycloheptanecarboxylic acid methyl ester or 3-bromo-cycloheptanecarboxylic acid methyl ester.
Scientific Research Applications
3-Hydroxy-cycloheptanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-cycloheptanecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanecarboxylic acid methyl ester: Lacks the hydroxyl group, resulting in different reactivity and properties.
3-Hydroxy-cyclohexanecarboxylic acid methyl ester: Has a similar structure but with a six-membered ring, leading to different steric and electronic effects.
3-Hydroxy-cyclooctanecarboxylic acid methyl ester: Contains an eight-membered ring, which affects its conformational flexibility and reactivity.
Uniqueness
3-Hydroxy-cycloheptanecarboxylic acid methyl ester is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of both hydroxyl and ester functional groups allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
methyl 3-hydroxycycloheptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRDIMPOOMEFHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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